molecular formula C10H10FNO4 B2764775 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid CAS No. 1183425-33-3

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid

Cat. No.: B2764775
CAS No.: 1183425-33-3
M. Wt: 227.191
InChI Key: RBLYLLHPWSXXRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid typically involves the reaction of 2-fluorobenzoic acid with ethyl chloroformate and ammonia . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-fluorobenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester intermediate.

    Step 2: The ethyl ester intermediate is then treated with ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The compound can react with amines to form amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Amidation: Reagents such as carbodiimides (e.g., EDCI) are used to facilitate the formation of amides.

Major Products Formed

    Substitution Reactions: Products include substituted benzoic acids or their derivatives.

    Hydrolysis: The major product is 2-fluorobenzoic acid.

    Amidation: The major products are amides of 2-fluorobenzoic acid.

Scientific Research Applications

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: A simpler analog without the ethoxycarbonylamino group.

    5-Amino-2-fluorobenzoic Acid: Similar structure but with an amino group instead of the ethoxycarbonylamino group.

    Ethyl 2-Fluorobenzoate: An ester analog without the amino group.

Uniqueness

5-[(Ethoxycarbonyl)amino]-2-fluorobenzoic acid is unique due to the presence of both the ethoxycarbonylamino group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

5-(ethoxycarbonylamino)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(15)12-6-3-4-8(11)7(5-6)9(13)14/h3-5H,2H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLYLLHPWSXXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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